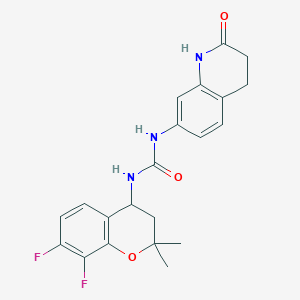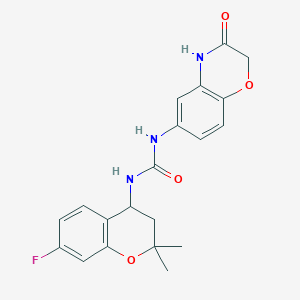![molecular formula C30H40N6O4S B10834578 (2S)-N-[(2S)-1-[(3aR,6S,6aR)-4-methylsulfonyl-6-(8-phenylimidazo[1,2-a]pyridin-2-yl)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B10834578.png)
(2S)-N-[(2S)-1-[(3aR,6S,6aR)-4-methylsulfonyl-6-(8-phenylimidazo[1,2-a]pyridin-2-yl)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(methylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25980951-Compound-22 is a synthetic organic compound known for its isoform-selective inhibition of phosphoinositide 3-kinase gamma (PI3Kγ) . This compound has garnered significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of PMID25980951-Compound-22 involves a multi-step process. The key steps include the formation of a benzothiazole ring and the subsequent attachment of a pyridine moiety. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions in large reactors with stringent control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
PMID25980951-Compound-22 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PMID25980951-Compound-22 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving PI3Kγ inhibitors.
Biology: The compound is utilized in cellular assays to study its effects on cell signaling pathways.
Medicine: Its potential as an anti-cancer agent is being explored, particularly in targeting PI3Kγ in various cancer types.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of PMID25980951-Compound-22 involves the inhibition of PI3Kγ, a key enzyme in the PI3K/AKT signaling pathway. By inhibiting PI3Kγ, the compound disrupts downstream signaling events that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy, as it can potentially hinder the growth and spread of cancer cells .
Comparison with Similar Compounds
PMID25980951-Compound-22 is unique in its isoform-selective inhibition of PI3Kγ. Similar compounds include:
Compound 16: Another PI3Kγ inhibitor, but with a different chemical structure and slightly varied specificity.
These comparisons highlight the uniqueness of PMID25980951-Compound-22 in terms of its selectivity and potential therapeutic applications.
Properties
Molecular Formula |
C30H40N6O4S |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(3aR,6S,6aR)-4-methylsulfonyl-6-(8-phenylimidazo[1,2-a]pyridin-2-yl)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C30H40N6O4S/c1-19(31-5)28(37)33-26(30(2,3)4)29(38)35-16-14-24-25(35)22(17-36(24)41(6,39)40)23-18-34-15-10-13-21(27(34)32-23)20-11-8-7-9-12-20/h7-13,15,18-19,22,24-26,31H,14,16-17H2,1-6H3,(H,33,37)/t19-,22+,24+,25+,26+/m0/s1 |
InChI Key |
CDYZPYAGGGZKJG-PFCQFSIYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1CC[C@@H]2[C@H]1[C@H](CN2S(=O)(=O)C)C3=CN4C=CC=C(C4=N3)C5=CC=CC=C5)C(C)(C)C)NC |
Canonical SMILES |
CC(C(=O)NC(C(=O)N1CCC2C1C(CN2S(=O)(=O)C)C3=CN4C=CC=C(C4=N3)C5=CC=CC=C5)C(C)(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-[(3-chloropyridin-2-yl)-[2-(methylamino)-2-oxoethyl]amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834495.png)
![N-[4-chloro-3-(6-propan-2-yloxy-1H-benzimidazol-2-yl)phenyl]-6,8-dimethoxyquinazolin-4-amine](/img/structure/B10834508.png)
![(2S)-N-[(5S,8S,10aR)-3-[5-[5-[(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]-5-oxopentoxy]pentanoyl]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]-2-(methylamino)propanamide](/img/structure/B10834513.png)
![2-[3-fluoro-4-(methanesulfonamidomethyl)phenyl]-N-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]acetamide](/img/structure/B10834526.png)
![1-(3-Methyl-2-oxo-1,4-dihydroquinazolin-7-yl)-3-[2-methyl-2-(trifluoromethyl)-3,4-dihydrochromen-4-yl]urea](/img/structure/B10834527.png)
![N-[2-(4-tert-butyl-3,5-difluorophenoxy)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B10834533.png)
![3-[(2-amino-2-oxoethyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834537.png)

![(2S)-4-[5-[(1S)-1,2-dihydroxyethyl]-3-fluoropyridin-2-yl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834553.png)

![(1S)-N-(2,6-difluorophenyl)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-1,3-dihydroisoindole-1-carboxamide](/img/structure/B10834566.png)
![1-(3-methylisoquinolin-5-yl)-3-[8-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-yl]urea](/img/structure/B10834568.png)
![(5S,8S,10aR)-3-N-[4-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3-carbonyl]amino]phenyl]-8-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3,8-dicarboxamide](/img/structure/B10834571.png)
![(3S)-N-[3,5-difluoro-4-(1-hydroxy-2-methylpropan-2-yl)oxyphenyl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide](/img/structure/B10834574.png)
